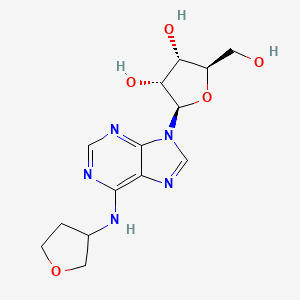

N-Oxolan-3-yladenosine

Description

Structure

3D Structure

Properties

CAS No. |

204512-89-0 |

|---|---|

Molecular Formula |

C14H19N5O5 |

Molecular Weight |

337.33 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(oxolan-3-ylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1 |

InChI Key |

OESBDSFYJMDRJY-HVMNINKTSA-N |

Isomeric SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Oxolan 3 Yladenosine

Established Synthetic Pathways for N-Oxolan-3-yladenosine

While specific literature detailing the synthesis of N-Oxolan-3-yladenosine is not extensively available, established methodologies for the synthesis of related N-substituted adenosine (B11128) analogs and other nucleoside analogs provide a strong basis for its preparation. Two primary strategies can be envisaged: the direct coupling of a pre-formed oxolane amine with a purine (B94841) derivative and the Mitsunobu reaction.

A common and effective method for the synthesis of N-substituted adenosine derivatives involves the nucleophilic substitution of a leaving group on the purine ring with an appropriate amine. In the case of N-Oxolan-3-yladenosine, this would involve the reaction of 6-chloropurine (B14466) with 3-aminotetrahydrofuran. This reaction, typically carried out in the presence of a base, leads to the formation of the desired N-substituted purine. This approach is widely used for creating diverse libraries of adenosine analogs for screening against various biological targets. nih.gov

Another powerful method for forming the crucial C-N bond is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a nucleophile, such as a purine base, in the presence of a phosphine (B1218219) and an azodicarboxylate. For the synthesis of N-Oxolan-3-yladenosine, 3-hydroxytetrahydrofuran (B147095) could be reacted with adenine (B156593) under Mitsunobu conditions. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and broad substrate scope, making it a valuable tool in nucleoside chemistry. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a critical consideration for stereoselective synthesis. wikipedia.orgorganic-chemistry.org

| Starting Material 1 | Starting Material 2 | Key Reaction | Product |

| 6-Chloropurine | 3-Aminotetrahydrofuran | Nucleophilic Aromatic Substitution | N-Oxolan-3-yladenosine |

| Adenine | 3-Hydroxytetrahydrofuran | Mitsunobu Reaction | N-Oxolan-3-yladenosine |

Advanced Strategies for N-Oxolan-3-yladenosine Scaffold Diversification

To explore the chemical space around N-Oxolan-3-yladenosine and to understand the structure-activity relationships, advanced synthetic strategies are employed to create a variety of analogs. These strategies include stereoselective synthesis to obtain specific isomers and diversity-oriented synthesis to generate libraries of related compounds.

Stereoselective Synthesis of N-Oxolan-3-yladenosine Isomers

The stereochemistry of the oxolane ring can significantly influence the biological activity of N-Oxolan-3-yladenosine. Therefore, methods for the stereoselective synthesis of its isomers are crucial. The synthesis of enantiomerically pure (R)- and (S)-3-aminotetrahydrofuran has been reported, starting from natural amino acids like L-aspartic acid or L-methionine. researchgate.net These enantiopure building blocks can then be coupled with a purine derivative to yield the corresponding stereochemically defined N-Oxolan-3-yladenosine isomers.

Furthermore, stereoselective methods for the synthesis of substituted tetrahydrofurans are well-established and can be adapted for this purpose. nih.govorganic-chemistry.org These methods often involve cycloaddition or annulation reactions that allow for the controlled formation of stereocenters on the tetrahydrofuran (B95107) ring. nih.gov For instance, [3+2] cycloaddition reactions can be a powerful tool for constructing highly substituted tetrahydrofurans in a stereocontrolled manner. nih.gov

Applications of Diversity-Oriented Synthesis (DOS) in N-Oxolan-3-yladenosine Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting material. This approach is particularly valuable in drug discovery for exploring a broad chemical space. In the context of N-Oxolan-3-yladenosine, a DOS approach could start with a functionalized oxolane scaffold that allows for the introduction of various substituents at different positions.

For example, a library of N-Oxolan-3-yladenosine analogs could be created by varying the substituents on the adenine ring or the oxolane moiety. Combinatorial chemistry techniques can be employed to systematically introduce a range of chemical groups, leading to a library of compounds for biological screening. nih.gov The design of such libraries can be guided by computational models to enhance the probability of identifying potent and selective ligands for specific biological targets, such as adenosine receptors. nih.gov

Molecular Interactions and Biological Target Engagement of N Oxolan 3 Yladenosine

Structural Biology Approaches for N-Oxolan-3-yladenosine-Target Complexes

Crystallographic Analysis of Ligand-Protein Interactions

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of the interactions between a ligand and its protein target. nih.govnih.gov In the case of the A2AAR antagonist with an oxolane moiety, the crystal structure reveals critical details of its binding mode within the receptor's orthosteric binding pocket.

The adenine (B156593) core of the ligand is anchored through a network of hydrogen bonds and π-π stacking interactions, which are common for ligands targeting the A2AAR. Specifically, the adenine scaffold forms two hydrogen bonds with the side chains of glutamate 169 (Glu1695.30) and asparagine 253 (Asn2536.55). Furthermore, a significant π-π stacking interaction is observed with phenylalanine 168 (Phe1685.29), further stabilizing the ligand in the binding pocket.

Interactive Data Table: Crystallographic Interactions of an N-Oxolan-3-yladenosine Analogue with the A2A Adenosine (B11128) Receptor

| Interaction Type | Ligand Moiety | Receptor Residue | Interaction Details |

| Hydrogen Bond | Adenine | Glu1695.30 | Key anchoring interaction |

| Hydrogen Bond | Adenine | Asn2536.55 | Stabilizes the purine (B94841) core |

| π-π Stacking | Adenine | Phe1685.29 | Contributes to binding affinity |

| Conformation | Oxolane Ring | - | Adopts a "South" conformation |

| Hydrophobic Interactions | Oxolane Ring | Various | Engages with hydrophobic residues |

Advanced Spectroscopic Methods for Molecular Recognition Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful technique for studying the structure and dynamics of molecules in solution. For adenosine analogues, NMR can be used to determine the conformation of the oxolane ring in solution and to identify the specific atoms of the ligand that are in close proximity to the protein. Techniques such as saturation transfer difference (STD) NMR can pinpoint the ligand epitopes that are in direct contact with the receptor, providing a detailed map of the binding interface.

Fluorescence spectroscopy is another sensitive technique that can be used to study molecular recognition. Changes in the fluorescence of intrinsic fluorophores in the protein, such as tryptophan residues, upon ligand binding can provide information on the binding affinity and kinetics. Additionally, fluorescently labeled adenosine analogues can be used as probes to directly monitor the binding event.

Mass spectrometry (MS) based techniques, such as native MS and hydrogen-deuterium exchange MS (HDX-MS), are increasingly being used to study non-covalent protein-ligand complexes. These methods can provide information on the stoichiometry of the complex, the binding affinity, and conformational changes in the protein upon ligand binding.

Interactive Data Table: Application of Advanced Spectroscopic Methods for Adenosine Analogue-Receptor Studies

| Spectroscopic Method | Information Obtained | Relevance to N-Oxolan-3-yladenosine |

| Nuclear Magnetic Resonance (NMR) | Ligand conformation, binding epitopes, dynamics | Could determine the solution conformation of the oxolane ring and identify key interactions with a target receptor. |

| Fluorescence Spectroscopy | Binding affinity, kinetics, conformational changes | Could be used to quantify the binding affinity of N-Oxolan-3-yladenosine to its target and study the kinetics of the interaction. |

| Mass Spectrometry (MS) | Stoichiometry, binding affinity, protein dynamics | Could confirm the formation of a 1:1 complex between N-Oxolan-3-yladenosine and its target and map changes in receptor conformation upon binding. |

Mechanistic Elucidation of N Oxolan 3 Yladenosine S Biological Activities

Biochemical and Molecular Mechanisms of Action

Detailed information regarding the specific biochemical and molecular mechanisms of action for N-Oxolan-3-yladenosine is not described in the current scientific literature. Research has extensively characterized related adenosine (B11128) compounds, particularly the N6-methyladenosine (m6A) modification in RNA, which plays a crucial role in regulating gene expression by affecting RNA synthesis, splicing, export, translation, and stability. nih.govresearchgate.net However, specific interactions, binding targets, or enzymatic effects directly attributable to N-Oxolan-3-yladenosine have not been documented.

Roles of N-Oxolan-3-yladenosine in RNA Metabolism and Epigenetic Regulation

The potential roles of N-Oxolan-3-yladenosine in the complex processes of RNA metabolism and epigenetic regulation are not documented in available research.

While modified nucleosides are integral components of various RNA molecules, particularly transfer RNA (tRNA), and are crucial for their structure and function, the participation of N-Oxolan-3-yladenosine in these pathways has not been identified. nih.gov Studies have characterized numerous other modified nucleosides, but N-Oxolan-3-yladenosine is not mentioned among them in the reviewed literature.

There is no evidence to suggest that N-Oxolan-3-yladenosine has a direct impact on RNA methylation or demethylation processes, such as those involving N6-methyladenosine (m6A). The m6A modification is a dynamic and reversible process regulated by specific methyltransferases ("writers") and demethylases ("erasers") that influence gene expression. frontiersin.orgfrontiersin.orgnih.gov However, a role for N-Oxolan-3-yladenosine as a substrate, inhibitor, or regulator within this system has not been established.

Implications for Gene Expression Control

Extensive literature searches did not yield specific information regarding the direct implications of N-Oxolan-3-yladenosine on gene expression control. Scientific research has largely focused on a related but distinct compound, N6-methyladenosine (m6A), which is a prevalent mRNA modification with significant regulatory roles in gene expression. While both molecules share an adenosine core, the structural differences, particularly the N-substituted oxolane group in N-Oxolan-3-yladenosine versus the methyl group at the N6 position in m6A, would likely result in different biological activities and mechanisms of action.

The study of m6A has revealed a complex layer of post-transcriptional gene regulation that influences mRNA stability, splicing, and translation. This regulation is mediated by a series of proteins, often referred to as "writers," "erasers," and "readers" of the m6A mark.

Key Players in N6-methyladenosine-mediated Gene Regulation:

| Protein Class | Function | Examples |

| Writers | Catalyze the addition of the methyl group to adenosine residues. | METTL3, METTL14, WTAP |

| Erasers | Remove the methyl group from adenosine residues. | FTO, ALKBH5 |

| Readers | Recognize and bind to m6A-modified mRNA, mediating downstream effects. | YTHDF1, YTHDF2, YTHDF3, IGF2BP1/2/3 |

The functional consequences of m6A modification are context-dependent and can vary based on the specific reader protein involved. For instance, binding by YTHDF2 is often associated with decreased mRNA stability, leading to its degradation. Conversely, IGF2BP proteins have been shown to enhance the stability and translation of their target mRNAs in an m6A-dependent manner.

Given the absence of direct research on N-Oxolan-3-yladenosine, it is not possible to construct a data table of its specific effects on gene expression. Any discussion on its potential implications would be purely speculative and would necessitate further investigation to determine if it interacts with the cellular machinery that governs gene expression, and if so, through what mechanisms. Future studies are required to explore whether N-Oxolan-3-yladenosine can be recognized by any of the known RNA-modifying enzymes or binding proteins, or if it has entirely different molecular targets that influence gene expression pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Oxolan 3 Yladenosine

Fundamental Principles Governing N-Oxolan-3-yladenosine SAR

The SAR for adenosine (B11128) receptor ligands is a well-established field, and the principles governing the interaction of adenosine analogs with their receptors are generally applicable. For N-Oxolan-3-yladenosine, the key structural features that would be investigated include the adenine (B156593) core, the ribose sugar (or its analog, the oxolane ring in this case), and the substitution at the N6-position.

The adenine core is crucial for the fundamental recognition by adenosine receptors. Modifications to this purine (B94841) ring system can significantly impact affinity and selectivity. The ribose moiety plays a critical role in orienting the molecule within the receptor binding pocket. The presence of the oxolane ring in N-Oxolan-3-yladenosine, as a substitute for the traditional ribose, would be a primary focus of SAR studies. Key considerations would include the stereochemistry of the oxolane ring and the position of its oxygen atom, as these features dictate the spatial arrangement of hydroxyl groups that can form hydrogen bonds with receptor residues.

The N6-substituent is a major determinant of selectivity and potency for adenosine receptor subtypes (A1, A2A, A2B, and A3). The size, shape, and electronic properties of the substituent at this position would be systematically varied to probe the SAR. For instance, small alkyl groups at the N6-position are often associated with selectivity for certain receptor subtypes.

Computational and In Silico Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. These in silico approaches offer a rapid and cost-effective means to predict the biological activity of novel molecules like N-Oxolan-3-yladenosine.

Predictive modeling, a cornerstone of QSAR, aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For N-Oxolan-3-yladenosine and its analogs, a typical QSAR study would involve:

Data Set Generation: A series of N-Oxolan-3-yladenosine analogs with varying structural modifications would be synthesized and their biological activity (e.g., binding affinity or functional potency at adenosine receptors) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, representing the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic, and topological properties), would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines or neural networks) would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the activity of new, unsynthesized N-Oxolan-3-yladenosine derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Both ligand-based and structure-based design methodologies would be employed to understand the SAR of N-Oxolan-3-yladenosine.

Ligand-Based Design: In the absence of a 3D structure of the target receptor, ligand-based methods rely on the information derived from a set of known active molecules. Techniques such as pharmacophore modeling would be used to identify the common chemical features essential for the biological activity of N-Oxolan-3-yladenosine and its analogs. This pharmacophore model can then be used as a 3D query to screen virtual libraries for new potential ligands.

Structure-Based Design: If the 3D structure of the target adenosine receptor is available (either from X-ray crystallography or homology modeling), structure-based design techniques like molecular docking can be utilized. Docking simulations would be performed to predict the binding mode of N-Oxolan-3-yladenosine within the receptor's binding site. This would provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the receptor. This information is crucial for designing modifications to the N-Oxolan-3-yladenosine scaffold that could enhance its binding affinity and selectivity.

Analysis of Specific Structural Modulations and Their Effects on Biological Potency

To explore the SAR of N-Oxolan-3-yladenosine, specific structural modulations would be systematically introduced, and their effects on biological potency would be evaluated. A hypothetical SAR exploration could involve the modifications outlined in the table below.

| Modification Site | Type of Modification | Rationale | Predicted Effect on Potency (Hypothetical) |

| N6-Position | Introduction of small alkyl groups (e.g., methyl, ethyl) | To probe the size of the hydrophobic pocket in the receptor. | May increase potency and selectivity for certain subtypes. |

| Introduction of aromatic rings (e.g., phenyl, benzyl) | To explore potential π-π stacking interactions. | Could significantly enhance affinity. | |

| Oxolane Ring | Variation of stereochemistry at chiral centers | To determine the optimal spatial arrangement for receptor binding. | Different stereoisomers may exhibit vastly different potencies. |

| Modification of hydroxyl groups (e.g., methylation, fluorination) | To investigate the role of hydrogen bonding. | Blocking or altering hydrogen bonding capacity could decrease potency. | |

| Adenine Core | Substitution at the C2 position (e.g., with alkynyl or amino groups) | To enhance selectivity for specific adenosine receptor subtypes. | Can modulate receptor subtype selectivity. |

This table is for illustrative purposes only and is based on general principles of adenosine receptor SAR. Actual experimental data for N-Oxolan-3-yladenosine is not available.

Exploration of N-Oxolan-3-yladenosine SAR Landscapes

The SAR landscape provides a visual representation of the relationship between chemical structure and biological activity. For N-Oxolan-3-yladenosine, constructing an SAR landscape would involve plotting the biological activity of a series of analogs against their structural similarity. A smooth landscape would indicate that small changes in structure lead to small changes in activity, suggesting a well-behaved SAR. In contrast, a rugged landscape with "activity cliffs" (where a small structural change leads to a large drop in activity) would highlight highly sensitive regions of the molecule that are critical for its biological function.

Computational techniques, such as activity landscape modeling, would be used to visualize and analyze the SAR of N-Oxolan-3-yladenosine. This analysis would help in identifying the key structural determinants of activity and in guiding the design of new analogs with improved properties.

Preclinical Research Avenues and Drug Discovery Implications for N Oxolan 3 Yladenosine

In Vitro and Cell-Based Methodologies for Biological Evaluation

The initial biological evaluation of a novel compound like N-Oxolan-3-yladenosine involves a series of in vitro and cell-based assays to determine its activity, specificity, and mechanism of action. These assays provide a foundational understanding of the compound's potential as a therapeutic agent or a research tool. nuvisan.com

Target-Based Assays: If N-Oxolan-3-yladenosine is designed to interact with a specific biological target (e.g., an enzyme or a receptor), initial screening would involve target-based assays. For instance, if targeting a kinase, an in vitro kinase assay would be used to measure the compound's ability to inhibit the enzyme's activity, often determining the IC50 value (the concentration of an inhibitor where the response is reduced by half).

Cell Viability and Cytotoxicity Assays: These assays are crucial to assess the effect of the compound on cell health. Common methods include MTT or MTS assays, which measure metabolic activity, and assays that measure ATP levels as an indicator of cell viability. nih.gov These studies help determine if the compound has cytotoxic effects and establish a therapeutic window.

Phenotypic Screening: In this approach, the compound is tested in cell-based models of a disease to see if it produces a desired change or phenotype, without prior knowledge of the specific target. nuvisan.com For example, if investigating anti-inflammatory potential, N-Oxolan-3-yladenosine could be tested in a cell line stimulated with an inflammatory agent, measuring the reduction of inflammatory markers.

Binding Assays: To confirm direct interaction with a putative target, binding assays are employed. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity (Kd) of N-Oxolan-3-yladenosine to its target protein.

Below is an example of a data table summarizing hypothetical results from initial in vitro screening of an adenosine (B11128) analog.

| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50/EC50) |

| Kinase Inhibition | Adenosine Kinase A | Enzyme Activity | 50 nM |

| Cell Viability | HEK293 Cells | ATP Levels | > 100 µM |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Production | 200 nM |

| Receptor Binding | A2A Adenosine Receptor | Radioligand Displacement | 150 nM |

Development of N-Oxolan-3-yladenosine as a Molecular Probe for Biological Systems

A compound with suitable properties can be developed into a molecular probe to study biological systems. This involves modifying the original molecule to incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, without significantly altering its biological activity.

Fluorescent Probes: A fluorescent version of N-Oxolan-3-yladenosine could be synthesized by attaching a fluorophore. This would allow for visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its uptake, distribution, and potential sites of action.

Photoaffinity Probes: To identify the specific binding partners of N-Oxolan-3-yladenosine within a cell, a photoaffinity label can be incorporated. Upon UV irradiation, this label forms a covalent bond with the target protein, which can then be isolated and identified using techniques like mass spectrometry.

Biotinylated Probes: A biotin tag can be added to N-Oxolan-3-yladenosine to facilitate affinity purification of its binding partners. After incubating the biotinylated probe with cell lysates, the probe-protein complexes can be captured using streptavidin-coated beads.

The development of such probes is instrumental in target validation and understanding the compound's mechanism of action on a molecular level.

Strategies for Rational Lead Optimization in Medicinal Chemistry

Once initial biological activity is established, rational lead optimization is undertaken to improve the compound's properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs of N-Oxolan-3-yladenosine with systematic modifications to different parts of the molecule. nih.gov The biological activity of these analogs is then tested to understand which chemical features are essential for activity. For example, modifications could be made to the oxolane ring, the adenine (B156593) base, or the ribose sugar.

Structure-Based Drug Design: If the 3D structure of the biological target is known, computational methods like molecular docking can be used to predict how analogs of N-Oxolan-3-yladenosine will bind. This information guides the design of new derivatives with improved binding affinity and selectivity.

Improving ADME Properties: Medicinal chemists employ various strategies to enhance the drug-like properties of a lead compound. This may involve modifying the structure to increase solubility, improve metabolic stability, or enhance cell permeability. For instance, blocking sites of metabolism can increase the compound's half-life.

The following table illustrates a hypothetical SAR study for a series of adenosine analogs.

| Compound | Modification | Target Potency (IC50) | Metabolic Stability (t½ in HLM) |

| Lead Compound | N-Oxolan-3-yl | 100 nM | 15 min |

| Analog 1 | N-(2-methyl-oxolan-3-yl) | 50 nM | 25 min |

| Analog 2 | N-Oxolan-2-yl | > 1 µM | 10 min |

| Analog 3 | N-Oxolan-3-yl with fluoro on adenine | 80 nM | 45 min |

HLM: Human Liver Microsomes

Future Directions in the Application of N-Oxolan-3-yladenosine Analogs in Chemical Biology

The future applications of N-Oxolan-3-yladenosine analogs in chemical biology are contingent on their characterized biological activities.

Target Identification and Validation: If N-Oxolan-3-yladenosine shows a compelling phenotype in cell-based assays, its analogs developed as molecular probes will be invaluable for identifying its specific molecular target(s). This is a critical step in understanding fundamental biological pathways and validating new drug targets.

Pathway Elucidation: Potent and selective analogs can be used as chemical tools to dissect complex biological signaling pathways. By observing the cellular effects of inhibiting a specific protein with an N-Oxolan-3-yladenosine analog, researchers can infer the function of that protein in a given pathway.

Development of Novel Therapeutics: Should an optimized analog of N-Oxolan-3-yladenosine demonstrate high efficacy and a favorable safety profile in preclinical models, it could advance into clinical development as a potential new therapeutic agent for a range of diseases, depending on its mechanism of action. The structural novelty of the oxolane moiety might offer advantages in terms of selectivity or patentability over existing adenosine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.